2-(3,5-Difluoropyridin-2-yl)ethan-1-ol
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Overview
Description
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 3,5-difluoropyridine with ethylene oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the pyridine ring at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-difluoropyridin-2-yl)ethanal or 2-(3,5-difluoropyridin-2-yl)ethanoic acid.
Reduction: Formation of 2-(3,5-difluoropyridin-2-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Difluoropyridin-4-yl)ethan-1-ol
- 1-(3,5-Difluoropyridin-2-yl)ethan-1-one
- 2-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms enhances the compound's ability to interact with various biological targets, making it a candidate for pharmaceutical applications.
The biological activity of this compound primarily arises from its capacity to form hydrogen bonds and engage with enzymes and receptors. This interaction can lead to either the inhibition or activation of specific biochemical pathways, which is critical in drug development. The fluorine substituents on the pyridine ring significantly influence the compound's reactivity and interactions with biomolecules.
Biological Activity Overview
Research indicates that compounds with difluoropyridine structures often exhibit significant pharmacological effects. Here are some key findings related to the biological activity of this compound:
- Enzyme Inhibition : Similar compounds have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioavailability.
- Antimicrobial Properties : Studies have shown that related pyridine derivatives possess antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential use in treating resistant infections.
- Receptor Interaction : Preliminary studies suggest that this compound may act as an inhibitor for specific receptors involved in various signaling pathways, impacting cellular responses.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
2-(2,3-Difluoropyridin-4-yl)ethan-1-ol | Different fluorine positioning | Moderate enzyme inhibition |
1-(3,5-Difluoropyridin-2-yl)ethan-1-one | Ketone instead of alcohol | Antimicrobial properties |
2-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride | Amine group enhances binding | Potential receptor antagonist |
This table illustrates how variations in structure can lead to differences in biological activity, highlighting the significance of the difluoropyridine framework.
Antibacterial Efficacy
In a recent study evaluating various pyridine derivatives, this compound demonstrated submicromolar activity against MRSA strains. The mechanism involved inhibiting specific bacterial enzymes critical for cell wall synthesis, showcasing its potential as an antibiotic agent.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that the ethanol group in this compound enhances its solubility and permeability across biological membranes. This property is advantageous for drug formulation and delivery systems.
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-5-3-6(9)7(1-2-11)10-4-5/h3-4,11H,1-2H2 |
InChI Key |
GHPVPJSAJGYUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CCO)F |
Origin of Product |
United States |
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